![molecular formula C18H15FN2O2S B2943140 4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325977-86-4](/img/structure/B2943140.png)

4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

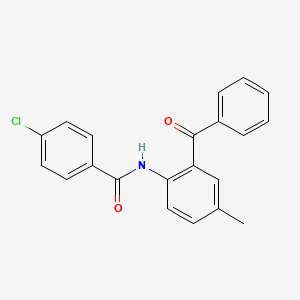

The compound “4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups, including an ethoxy group, a fluorophenyl group, a thiazole ring, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the ethoxy, fluorophenyl, and benzamide groups would likely result in a complex three-dimensional structure .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the ethoxy group could make it more soluble in organic solvents, while the fluorophenyl group could influence its reactivity .Scientific Research Applications

Fluorescent Dyes Development

A study by Witalewska et al. (2019) explored N-Ethoxycarbonylpyrene- and perylene thioamides as building blocks in synthesizing a range of fluorescent dyes. These dyes, including structures similar to 4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, displayed fluorescence across a wide spectrum (412–672 nm) with high quantum yields (0.1–0.88). Notably, some fluorophores exhibited dual fluorescence and white light emission due to excited state proton transfer, indicating their potential in creating tunable fluorophores for various applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Imaging Probes for Neurological Conditions

In the realm of neurology, Kepe et al. (2006) utilized a molecular imaging probe structurally related to this compound for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients using positron emission tomography (PET). This study highlighted the compound's applicability in imaging brain receptors, offering insights into the neurobiological underpinnings of Alzheimer's disease and potentially other neurological conditions (Kepe et al., 2006).

Anticancer Applications

Ravinaik et al. (2021) synthesized a series of benzamides, including structures analogous to this compound, and evaluated them for anticancer activity against various cancer cell lines. Some derivatives demonstrated higher anticancer activities than the reference drug, etoposide, showcasing the potential therapeutic applications of such compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Sensing Applications

Tanaka et al. (2001) investigated 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole counterpart for sensing applications. These compounds, related in structure to this compound, exhibited high sensitivity to pH changes and selectivity in metal cation sensing. This study suggests the potential use of such compounds in developing fluorescent probes for environmental and biological sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Mechanism of Action

Target of Action

A structurally similar compound, mosapride, is known to be a potent agonist at gastrointestinal 5-ht4 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility.

Mode of Action

If we consider the action of mosapride, it stimulates 5-ht4 receptors, increasing the force of contraction and beating rate in isolated atrial preparations .

Biochemical Pathways

The activation of 5-ht4 receptors by mosapride could potentially affect serotonin signaling pathways .

Result of Action

Based on the effects of mosapride, it could potentially increase the force of contraction and beating rate in certain heart tissues .

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name |

4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c1-2-23-15-9-5-13(6-10-15)17(22)21-18-20-16(11-24-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJNPCPRKYVVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2943059.png)

![(2Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2943060.png)

![1-[(2-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2943061.png)

![6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one](/img/structure/B2943062.png)

![N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylaniline](/img/structure/B2943064.png)

![[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine](/img/structure/B2943067.png)

![4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2943072.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B2943074.png)

![Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2943077.png)